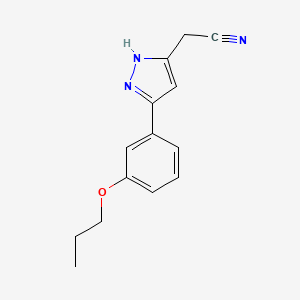

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile

Description

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is a pyrazole-based nitrile derivative characterized by a 3-propoxy-substituted phenyl ring attached to the pyrazole core. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula |

C14H15N3O |

|---|---|

Molecular Weight |

241.29 g/mol |

IUPAC Name |

2-[3-(3-propoxyphenyl)-1H-pyrazol-5-yl]acetonitrile |

InChI |

InChI=1S/C14H15N3O/c1-2-8-18-13-5-3-4-11(9-13)14-10-12(6-7-15)16-17-14/h3-5,9-10H,2,6,8H2,1H3,(H,16,17) |

InChI Key |

GCKBQEMPVFWNKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NNC(=C2)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 3-propoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the nitrile group allows for specific interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with analogous pyrazole-acetonitrile derivatives differing in substituents at the phenyl ring or pyrazole core:

Biological Activity

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol. It features a pyrazole ring, a propoxyphenyl group, and an acetonitrile moiety, which contribute to its unique chemical properties and potential biological activities. This article examines the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The structure of 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile can be represented as follows:

Biological Activities

Research indicates that compounds similar to 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile exhibit various biological activities, including:

- Antimicrobial Activity : Some pyrazole derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory Properties : Similar compounds have been studied for their ability to inhibit inflammatory pathways.

- Anticancer Potential : Certain pyrazole derivatives are being explored for their potential in cancer treatment due to their ability to induce apoptosis in cancer cells.

The biological activity of 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile may be attributed to its interaction with specific molecular targets within biological systems. Interaction studies are crucial for understanding how this compound affects cellular processes. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The lipophilicity introduced by the propoxyphenyl group may enhance binding affinity to various receptors.

Comparative Analysis with Similar Compounds

To better understand the potential of 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1-Benzyl-1H-pyrazol-3-yl)acetonitrile | Structure | Contains a benzyl group; potential for different activity |

| 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)acetonitrile | Structure | Bromine substituent may enhance reactivity |

| 2-(1,3-Dimethylpyrazol-4-yl)acetic acid | Structure | Explored for analgesic effects |

This table highlights how the unique combination of the propoxyphenyl group and acetonitrile functionality in 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile may confer distinct reactivity patterns and biological activities.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives. Notably:

- Study on Antimicrobial Activity : A study found that pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups was essential for enhancing this activity.

- Anti-inflammatory Research : Another study demonstrated that certain pyrazole compounds could inhibit COX enzymes, leading to reduced inflammation in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.